1-Amino-2-methylpropan-2-ol hydrochloride
Overview
Description
1-Amino-2-methylpropan-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a component of the drugs ambuphylline and pamabrom and is also used in cosmetics . It is a versatile intermediate used for the synthesis of more complex compounds, including inhibitors .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is also synthesized from beta-Hydroxyisovaleric Acid .Molecular Structure Analysis
The empirical formula of 1-Amino-2-methylpropan-2-ol is C4H11NO . The molecular weight is 89.14 .Chemical Reactions Analysis
It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis
1-Amino-2-methylpropan-2-ol is a colorless or yellowish liquid . It is miscible with water, ethanol, benzene, ether, and acetone . The density is 0.957 g/mL at 25 °C .Scientific Research Applications
Medicine
In the medical field, 1-Amino-2-methylpropan-2-ol HCl serves as an intermediate in the synthesis of more complex compounds. It has been identified as an intermediate in the preparation of metabolites of Darunavir, a drug used in the treatment of HIV . Its role in drug synthesis highlights its importance in developing treatments for various diseases.
Industrial Chemistry
Industrially, this compound is utilized as a precursor to oxazolines, which are formed through its reaction with acyl chlorides . Oxazolines are valuable intermediates in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Environmental Science
As a stable isotope-labeled compound, 1-Amino-2-methylpropan-2-ol HCl is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food . This application is crucial for environmental monitoring and ensuring public health safety.
Materials Science
In materials science, this compound has been characterized as a water oxidation catalyst (WOC) in the study of sodium periodate reactions . Such catalysts are essential for developing sustainable energy solutions, including water-splitting reactions to produce hydrogen fuel.
Analytical Chemistry
1-Amino-2-methylpropan-2-ol HCl is used in analytical chemistry for the preparation of buffer solutions. Its buffering capabilities are essential for maintaining pH stability in various chemical analyses and research experiments .
Biochemistry
In biochemistry, this compound is a biochemical reagent used as a biological material or organic compound for life science-related research . It plays a role in studying biological processes and developing biochemical assays.
Pharmacology
Pharmacologically, 1-Amino-2-methylpropan-2-ol HCl is involved in the development of drugs like ambuphylline and pamabrom . These drugs have therapeutic applications, further underscoring the compound’s significance in health sciences.
Mechanism of Action
Target of Action
1-Amino-2-methylpropan-2-ol hydrochloride, also known as 1-Amino-2-methyl-propan-2-ol HCl, is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .
Biochemical Pathways
It is known to be used as an intermediate in the preparation of more complex compounds, including inhibitors .
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-amino-2-methylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPAJUSRVJDTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495745 | |
Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpropan-2-ol hydrochloride | |
CAS RN |
30533-50-7 | |
Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methyl-propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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